1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline
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Overview
Description
The molecule “1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline” is a complex organic compound. It contains an isoquinoline moiety, which is a type of nitrogen-containing heterocycle . Isoquinolines are found in a number of natural products and pharmaceuticals .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings. Isoquinolines typically have a planar structure . The dimethoxyphenyl and phenyl groups are likely to add further complexity to the structure .Chemical Reactions Analysis
Isoquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition . The presence of the methoxy groups may direct these reactions to certain positions on the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the molecule would depend on its exact structure. Generally, isoquinolines are aromatic and relatively stable . The presence of the methoxy groups may increase the molecule’s solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds related to 1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline, focusing on their photophysical properties and potential applications in biological labeling and imaging. For instance, a study on luminescent rhenium(I) polypyridine maleimide complexes highlights their use in labeling biological molecules due to their intense and long-lived photoluminescence, which can originate from a metal-to-ligand charge-transfer (MLCT) triplet excited state (Lo et al., 2002).
Optical Activity and Stereochemistry
The optical activity and stereochemistry of diaryl tetrahydroisoquinoline derivatives have been studied, revealing insights into their conformation and stereocontrol when used as catalysts. This research provides foundational knowledge for developing stereospecific synthesis methods that could be applicable to derivatives of this compound (Naicker et al., 2011).
Biological Applications
Studies on isoquinoline alkaloids have evaluated their local anesthetic activity, acute toxicity, and structure-toxicity relationships, providing insights into the therapeutic potential and safety profile of these compounds. Such research is critical for understanding the biological interactions and potential medicinal applications of isoquinoline derivatives (Azamatov et al., 2023).
Novel Heterocyclic Scaffolds
Research efforts have been directed towards the construction of novel heterocyclic scaffolds, such as dispiropyrrolo[2,1-a]isoquinoline derivatives, through multicomponent 1,3-dipolar cycloaddition reactions. These studies not only expand the chemical space of isoquinoline derivatives but also uncover potential new avenues for drug discovery and material science applications (Boudriga et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s worth noting that similar isoquinoline derivatives have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Isoquinoline derivatives are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include pH, temperature, and the presence of other compounds or enzymes.
Future Directions
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-30-24-11-10-19(14-25(24)31-2)21-16-23(18-8-6-5-7-9-18)29-13-12-20-15-26(32-3)27(33-4)17-22(20)28(21)29/h5-17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREZMASOWCYWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C(=C2)C5=CC=CC=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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